![molecular formula C13H13BrO B14232865 2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one CAS No. 823809-66-1](/img/structure/B14232865.png)
2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one is an organic compound that features a bromophenyl group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with a suitable enone under microwave-assisted conditions in an alkaline solution. This method can yield the desired product with high stereoselectivity . Another method involves the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of cyclohexenone derivatives, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in various binding interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The cyclohexenone ring can undergo nucleophilic addition reactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the bromophenyl group.
3-Methyl-2-cyclohexen-1-one: A methyl-substituted analog with different reactivity and applications.
Uniqueness
2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
823809-66-1 |
|---|---|
Formule moléculaire |
C13H13BrO |
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methyl]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H13BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-3,5-7,11H,4,8-9H2 |
Clé InChI |
RDGSQTCCZUNMPK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C=C1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
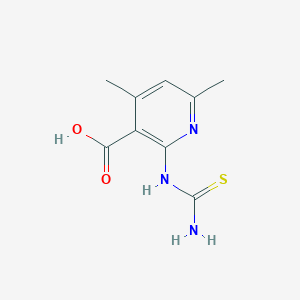
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
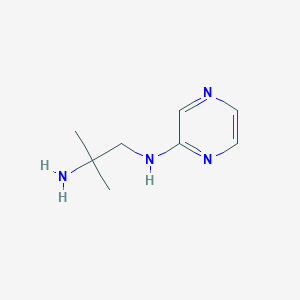
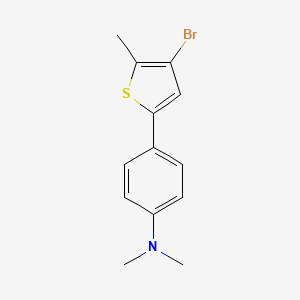
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
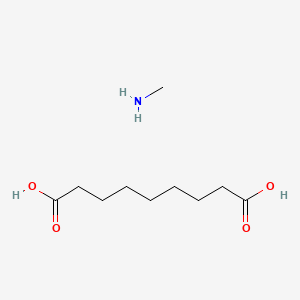
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
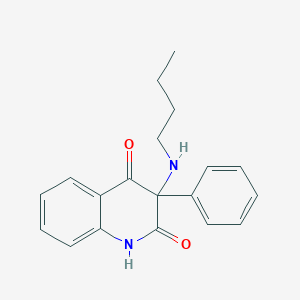
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)

